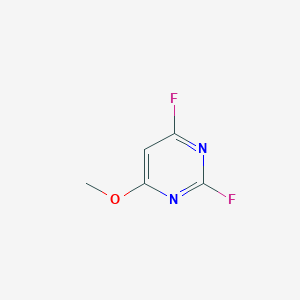
2,4-Difluoro-6-methoxypyrimidine
Cat. No. B8768000
M. Wt: 146.09 g/mol
InChI Key: BQBDCNMEJCZKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05011927
Procedure details


13.6 g (0.8 mol) of ammonia in 30 ml of methyl tert.-butyl ether were added at -20° to -10° C. to a stirred mixture of 52 g (0.356 mol) of 2,4-difluoro-6-methoxypyrimidine in 300 ml of methyl tert.-butyl ether within 20 minutes. After a further 2 hours at -15° C. and 3 hours at 25° C., the precipitate was filtered off with suction, washed with methyl tert.-butyl ether, stirred with water, filtered off, washed again and subsequently dried, resulting in 36.1 g (71% of theory) of the title compound of melting point 171°-173° C.



Identifiers


|
REACTION_CXSMILES
|
[NH3:1].F[C:3]1[N:8]=[C:7]([F:9])[CH:6]=[C:5]([O:10][CH3:11])[N:4]=1>C(OC)(C)(C)C>[NH2:1][C:3]1[N:4]=[C:5]([O:10][CH3:11])[CH:6]=[C:7]([F:9])[N:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC(=CC(=N1)F)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred with water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
3 hours at 25° C., the precipitate was filtered off with suction
|
|
Duration
|
3 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methyl tert.-butyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

